![molecular formula C17H31N3O5 B1486151 tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate CAS No. 2209569-90-2](/img/structure/B1486151.png)
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate
描述
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate is a synthetic chemical compound with diverse applications across various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of multiple functional groups, including hydroxyl, hydroxyimino, and piperidine, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials, such as tert-butyl 4-piperidinecarboxylate, which serves as the core scaffold.
Functional Group Introduction: : The hydroxyl and hydroxyimino groups are introduced through a series of chemical reactions, including oxidation and reduction processes. These reactions require specific reagents and conditions to achieve the desired functionalization.
Final Assembly: : The final step involves the coupling of the functionalized intermediate with the piperidine scaffold to form the target compound. This step often requires the use of coupling agents and precise reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations in industrial production include optimization of reaction conditions, scaling up of reaction volumes, and purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : The hydroxyimino groups can undergo reduction to form amines.
Substitution: : The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions may require specific catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of hydroxyimino groups can produce amines.
科学研究应用
Chemistry
In chemistry, tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. The presence of hydroxyimino groups suggests possible interactions with biological targets, such as enzymes or receptors, which can be explored for therapeutic purposes.
Medicine
In medicine, this compound is investigated for its pharmacological properties. Researchers explore its potential as a drug candidate by examining its bioactivity, pharmacokinetics, and toxicity profiles.
Industry
In industrial applications, this compound is utilized in the production of specialized materials and chemicals. Its unique chemical structure makes it suitable for use in the development of novel polymers and advanced materials.
作用机制
The mechanism of action of tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate involves its interaction with molecular targets within biological systems. The hydroxyimino groups can form covalent bonds with specific amino acid residues in proteins, potentially leading to alterations in protein function and signaling pathways. Additionally, the piperidine scaffold may facilitate binding to certain receptors or enzymes, modulating their activity.
相似化合物的比较
Similar compounds to tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate include those with similar functional groups or structural motifs, such as:
tert-Butyl 4-hydroxy-1-piperidinecarboxylate
tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)butyl}-1-piperidinecarboxylate
tert-Butyl 4-{1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity
There you have it. Got anything else specific to this compound you’d like to dive deeper into?
属性
IUPAC Name |
tert-butyl 4-[(2E,6E)-4-hydroxy-2,6-bis(hydroxyimino)heptan-4-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O5/c1-12(18-23)10-17(22,11-13(2)19-24)14-6-8-20(9-7-14)15(21)25-16(3,4)5/h14,22-24H,6-11H2,1-5H3/b18-12+,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXGXXBKCWQNES-KLCVKJMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(CC(=NO)C)(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC(O)(C1CCN(CC1)C(=O)OC(C)(C)C)C/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


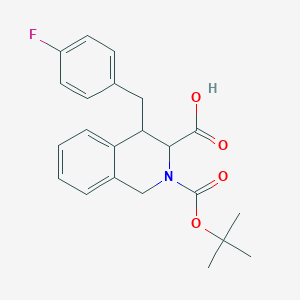
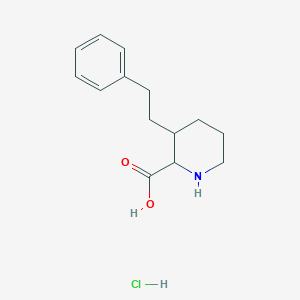

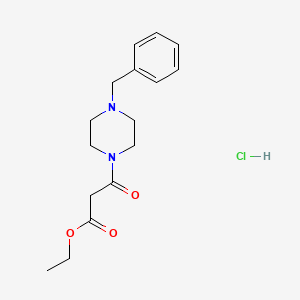
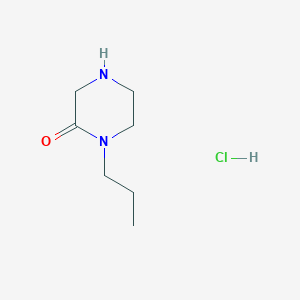
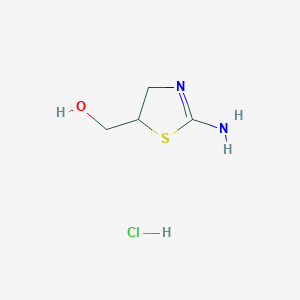
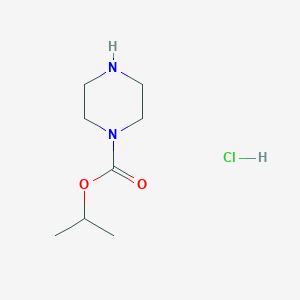
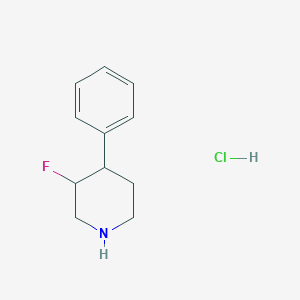
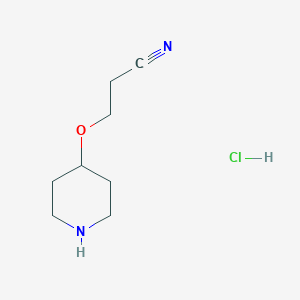
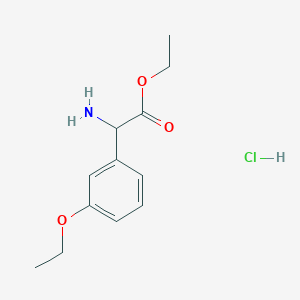
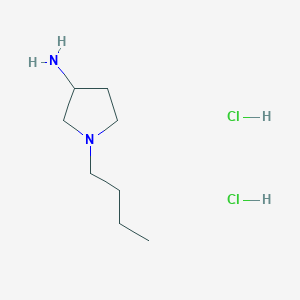

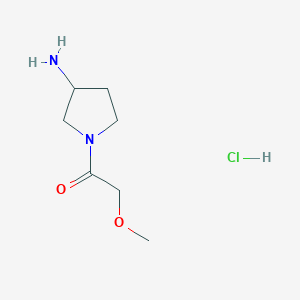
![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)
